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Compound Name: 2-Chloro-4-methylpentane

Cat. No.: B3392400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-
methylpentane in organic solvents. Due to the limited availability of specific quantitative

solubility data in publicly accessible literature, this guide focuses on the theoretical principles

governing its solubility, detailed experimental protocols for its determination, and relevant

physicochemical properties.

Core Concepts: Understanding Solubility
The solubility of 2-chloro-4-methylpentane, a halogenated alkane, in organic solvents is

primarily governed by the principle of "like dissolves like".[1][2] This principle states that

substances with similar intermolecular forces are more likely to be soluble in one another.

Haloalkanes, such as 2-chloro-4-methylpentane, are generally soluble in organic solvents

because the energy required to break the intermolecular attractions within the pure solute and

solvent is comparable to the energy released when new solute-solvent attractions are formed.

[2]

The primary intermolecular forces at play are London dispersion forces and dipole-dipole

interactions.[1] The alkyl chain of 2-chloro-4-methylpentane contributes to its nonpolar

character, leading to London dispersion forces. The electronegative chlorine atom creates a

dipole moment in the C-Cl bond, resulting in dipole-dipole interactions. Organic solvents are

broadly classified based on their polarity, and the solubility of 2-chloro-4-methylpentane will

vary accordingly.
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Qualitative Solubility Predictions:

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): 2-chloro-4-methylpentane
is expected to be highly soluble in nonpolar solvents. The dominant intermolecular forces in

both the solute and the solvent are London dispersion forces, leading to favorable mixing.

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)):

Good solubility is anticipated in these solvents. Both 2-chloro-4-methylpentane and polar

aprotic solvents exhibit dipole-dipole interactions and dispersion forces, facilitating

dissolution.

Polar Protic Solvents (e.g., ethanol, methanol, acetic acid): Moderate to good solubility is

expected. While these solvents are capable of hydrogen bonding, they also possess alkyl

groups that can interact with 2-chloro-4-methylpentane via dispersion forces. The polarity

of the C-Cl bond can also interact with the dipole of the solvent molecules.

Physicochemical Properties
Understanding the physicochemical properties of 2-chloro-4-methylpentane is crucial for

predicting its behavior in various solvents and for designing solubility experiments.

Property Value Source

Molecular Formula C₆H₁₃Cl [3][4][5][6][7]

Molecular Weight 120.62 g/mol [3][4][5][6][7]

Boiling Point 113 - 117.7 °C [4][5]

Density 0.856 - 0.863 g/cm³ [4][5]

logP (Octanol-Water Partition

Coefficient)
2.66 - 2.9 [4][5]

Vapor Pressure 20.6 mmHg at 25°C [5]

Refractive Index 1.4093 [5]
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While specific quantitative data is scarce, a generalized experimental protocol for determining

the solubility of a liquid haloalkane like 2-chloro-4-methylpentane in an organic solvent can be

detailed based on dynamic methods coupled with gas chromatography.

Objective: To determine the saturation solubility of 2-chloro-4-methylpentane in a given

organic solvent at a specific temperature.

Materials:

2-chloro-4-methylpentane (high purity)

Selected organic solvent (high purity)

Thermostatically controlled reaction vessel or jacketed beaker

Magnetic stirrer and stir bar

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass

spectrometer (MS)

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

Microsyringes for sample injection

Volumetric flasks and pipettes for standard preparation

Procedure:

Preparation of Standard Solutions:

Prepare a series of standard solutions of 2-chloro-4-methylpentane in the chosen

organic solvent of known concentrations.

These standards will be used to create a calibration curve for the GC analysis.

Saturation:

Place a known volume of the organic solvent into the thermostatically controlled vessel.
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Set the desired temperature and allow the solvent to equilibrate.

Begin stirring the solvent at a constant rate.

Add an excess of 2-chloro-4-methylpentane to the solvent to create a saturated solution

with a visible excess of the solute.

Allow the mixture to stir for a sufficient time to ensure equilibrium is reached (this could

range from several hours to a day).

Sampling:

Once equilibrium is reached, stop the stirring and allow the undissolved 2-chloro-4-
methylpentane to settle.

Carefully extract a known volume of the supernatant (the saturated solution) using a

microsyringe, ensuring no undissolved solute is drawn.

GC Analysis:

Inject a known volume of the supernatant into the gas chromatograph.

Run the sample through the GC under optimized conditions (injection temperature, column

temperature program, carrier gas flow rate).

Record the peak area of the 2-chloro-4-methylpentane.

Quantification:

Inject the standard solutions into the GC to generate a calibration curve of peak area

versus concentration.

Using the peak area of the saturated sample, determine the concentration of 2-chloro-4-
methylpentane from the calibration curve. This concentration represents the solubility at

the specified temperature.

Data Reporting:
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Report the solubility in appropriate units (e.g., g/100 mL, mol/L) at the specified

temperature.

Reaction Mechanisms of 2-Chloro-4-Methylpentane
2-chloro-4-methylpentane is a secondary alkyl halide, which means it can undergo

nucleophilic substitution reactions through both SN1 and SN2 pathways. The preferred

pathway is influenced by the reaction conditions, including the nature of the nucleophile, the

solvent, and the temperature.

Factors Influencing Nucleophilic Substitution Pathways of 2-Chloro-4-Methylpentane

Reaction Conditions

Reaction Pathways

Pathway Characteristics

Solvent

SN1

Polar Protic
(e.g., H2O, EtOH)

SN2

Polar Aprotic
(e.g., Acetone, DMSO)

Nucleophile

Weak
(e.g., H2O, ROH)

Strong
(e.g., CN-, I-)

Carbocation Intermediate Concerted Mechanism

Racemization Inversion of Stereochemistry
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Caption: Factors influencing the SN1 and SN2 reaction pathways of 2-chloro-4-
methylpentane.

This diagram illustrates the key factors that determine whether 2-chloro-4-methylpentane will

undergo a nucleophilic substitution reaction via an SN1 or SN2 mechanism. Polar protic

solvents and weak nucleophiles favor the SN1 pathway, which proceeds through a carbocation

intermediate and results in a racemic mixture of products. Conversely, polar aprotic solvents

and strong nucleophiles favor the SN2 pathway, which is a concerted mechanism leading to an

inversion of stereochemistry.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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